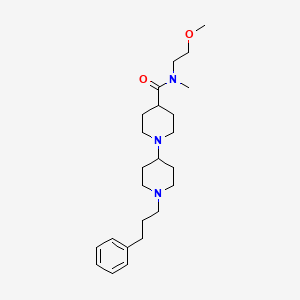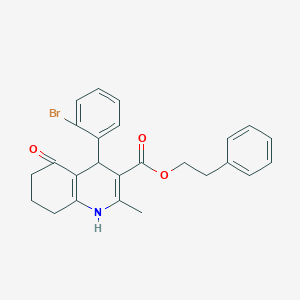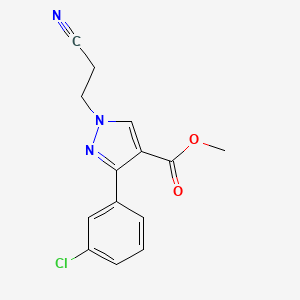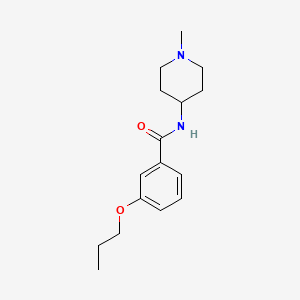
N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of opioid peptides. It has been extensively studied for its potential use in pain management and addiction treatment.
作用机制
N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide binds to the mu-opioid receptor and activates it, leading to the inhibition of pain signals and the release of dopamine in the brain, which produces feelings of pleasure and reward. N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide also activates the kappa-opioid receptor, which is responsible for mediating the dysphoric effects of opioids, such as anxiety and depression.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have potent analgesic effects in animal models of pain. It also produces dose-dependent decreases in body temperature, heart rate, and blood pressure. N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have a lower risk of respiratory depression and addiction compared to other opioids.
实验室实验的优点和局限性
N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has several advantages for lab experiments, including its high affinity for the mu-opioid receptor, its lower risk of respiratory depression and addiction compared to other opioids, and its potent analgesic effects in animal models of pain. However, N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide also has some limitations, including its limited solubility in water and its potential for off-target effects on other opioid receptors.
未来方向
There are several future directions for research on N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide. One area of research is to develop more potent and selective mu-opioid receptor agonists that have even lower risks of respiratory depression and addiction. Another area of research is to investigate the potential use of N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in the treatment of other conditions, such as depression and anxiety. Finally, researchers could investigate the potential use of N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in combination with other drugs for pain management and addiction treatment.
合成方法
N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is synthesized by the reaction of N-methyl-4-piperidone with 3-phenylpropanol in the presence of sodium borohydride. The resulting product is then reacted with 2-methoxyethylamine and 4-carboxylic acid to obtain N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide.
科学研究应用
N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has also been shown to have a lower risk of respiratory depression and addiction compared to other opioids.
属性
IUPAC Name |
N-(2-methoxyethyl)-N-methyl-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O2/c1-25(19-20-29-2)24(28)22-10-17-27(18-11-22)23-12-15-26(16-13-23)14-6-9-21-7-4-3-5-8-21/h3-5,7-8,22-23H,6,9-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBYPGMFMJGWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(=O)C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(dimethylamino)propyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4983564.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4983570.png)
![7-phenyl-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983588.png)


![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)

![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B4983623.png)
![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983637.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4983643.png)

![7-methyl-3-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4983656.png)